Resistance of Met-Leu-Gly to Methionine Aminopeptidase (MetAP) Hydrolysis vs. Met-Gly-Gly
In a direct head-to-head comparison using crude cell extracts of S. typhimurium strain TN2624 (lacking broad-specificity peptidases N, A, B, and T), Met-Leu-Gly exhibited no detectable hydrolysis by peptidase M (methionine aminopeptidase). In contrast, Met-Gly-Gly was hydrolyzed at a measurable rate of approximately 0.1 times the rate of Met-Ala-Ser or Met-Ala-Met [1]. This demonstrates that the Leu residue at position 2 of Met-Leu-Gly effectively blocks N-terminal methionine excision, while the Gly residue at position 2 in Met-Gly-Gly permits it.
| Evidence Dimension | Rate of N-terminal methionine hydrolysis by peptidase M (methionine aminopeptidase) |
|---|---|
| Target Compound Data | No detectable activity (hydrolysis rate = 0) |
| Comparator Or Baseline | Met-Gly-Gly: hydrolysis rate ≈ 0.1 × rate of Met-Ala-Ser/Met-Ala-Met |
| Quantified Difference | Qualitative difference: non-substrate vs. measurable substrate. Met-Gly-Gly hydrolysis rate is approximately 10% of the rate for optimal substrates Met-Ala-Ser and Met-Ala-Met. |
| Conditions | Crude extracts of S. typhimurium TN2624 (peptidases N, A, B, T-deficient, pepM100 mutation); tripeptide substrates; pH 7.0, room temperature; hydrolysis monitored by release of free methionine. |
Why This Matters
For applications requiring intact N-terminal methionine (e.g., initiation factor studies, N-end rule pathway experiments, or stability assays), Met-Leu-Gly provides a non-cleavable scaffold that Met-Gly-Gly cannot match, directly influencing experimental reproducibility and procurement decisions.
- [1] Patent WO1988005993A2. Aminopeptidase for removing N-terminal methionine from proteins and proteins prepared therefrom. Miller, C. G., Strauch, K. L. Table 3 and associated text. 1988. View Source
